![molecular formula C10H17N2O3PS B15215138 o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate CAS No. 34223-87-5](/img/structure/B15215138.png)
o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its contact, stomach, and respiratory action, making it effective in controlling a variety of pests in agricultural and household settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methylpyrimidin-4-ol. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic metabolites such as diazoxon.
Hydrolysis: The compound can be hydrolyzed to form 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, often facilitated by enzymes or chemical catalysts
Major Products Formed
Oxidation: Diazoxon
Hydrolysis: 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Aplicaciones Científicas De Investigación
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms and its role in environmental contamination.
Medicine: Studied for its potential toxicological effects on human health, including its impact on liver and kidney function
Industry: Widely used in agriculture to control pests on crops, fruits, and vegetables.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the pest .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with similar mechanisms of action.
Malathion: Known for its use in public health for controlling mosquitoes and other pests.
Parathion: A highly toxic organophosphorus compound used in agriculture.
Uniqueness
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its effectiveness in controlling a wide range of pests and its relatively fast degradation rate make it a preferred choice in many agricultural applications .
Propiedades
Número CAS |
34223-87-5 |
|---|---|
Fórmula molecular |
C10H17N2O3PS |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
ethoxy-hydroxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O3PS/c1-5-14-16(13,17)15-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,17) |
Clave InChI |
RWGHFWDEKMEFHU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(O)OC1=NC(=NC(=C1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


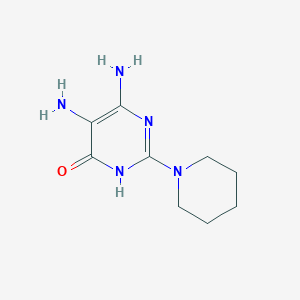
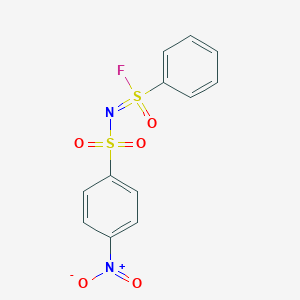
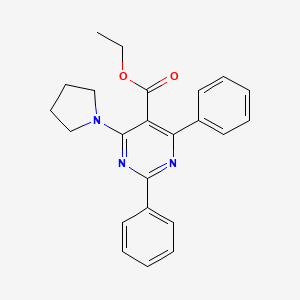
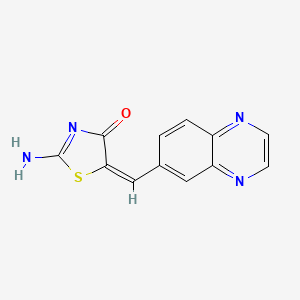
![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
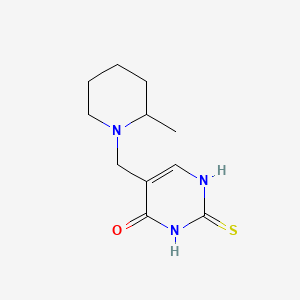

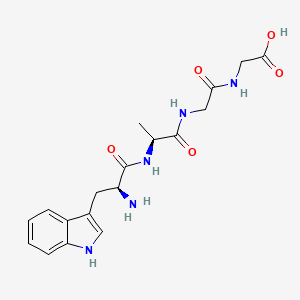
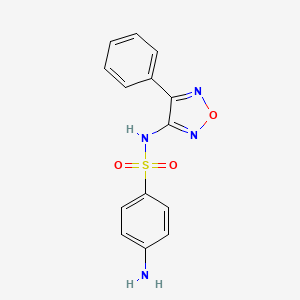
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
